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Compound of Interest

Compound Name: Aluminum zinc oxide

Cat. No.: B077310 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Aluminum-doped Zinc Oxide (AZO) has emerged as a highly promising transparent conductive

oxide (TCO) for organic solar cell (OSC) applications, presenting a viable alternative to the

widely used but expensive Indium Tin Oxide (ITO). The primary advantages of AZO include its

low cost, non-toxicity, abundance of constituent materials, and stability in hydrogen plasma.

These characteristics make AZO particularly suitable for the development of low-cost and

large-area flexible solar cells. This document provides an overview of the properties of AZO

thin films, detailed protocols for their deposition, and their application in organic solar cells.

Properties of AZO Thin Films
The performance of an organic solar cell is critically dependent on the optical and electrical

properties of the transparent electrode. AZO thin films offer a desirable combination of high

optical transmittance in the visible spectrum and low electrical resistivity. Key properties of AZO

thin films prepared by various methods are summarized in the tables below.

Table 1: Electrical Properties of AZO Thin Films
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Deposition
Method

Resistivity
(Ω·cm)

Carrier
Concentration
(cm⁻³)

Hall Mobility
(cm²/V·s)

Reference

DC Sputtering
8.8 Ω/sq (sheet

resistance)
- -

Pulsed Laser

Deposition
8.54 x 10⁻⁵ - -

Pulsed Laser

Deposition
6.8 x 10⁻⁵ - -

RF Magnetron

Sputtering
1.65 x 10⁻³ - -

Facing Target

Sputtering
8.79 x 10⁻⁴ - -

RF Magnetron

Sputtering
6.04 x 10⁻⁴ 7.147 x 10²⁰ 5.213

RF Magnetron

Sputtering
4.62 x 10⁻⁴ - -

Pulsed Laser

Deposition
3.8 x 10⁻⁴ - -

Sol-Gel Spin

Coating
2.05 - -

DC Magnetron

Sputtering
1.5 x 10⁻⁴ - -

RF Magnetron

Sputtering
3.4 x 10⁻⁴ - -

Table 2: Optical Properties of AZO Thin Films
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Deposition
Method

Average
Transmittance
(%)

Wavelength
Range (nm)

Optical Band
Gap (eV)

Reference

DC Sputtering 78.5 Visible -

Pulsed Laser

Deposition
>88 Visible -

Pulsed Laser

Deposition
~83 UV-VIS-NIR -

RF Magnetron

Sputtering
>75 Visible -

Facing Target

Sputtering
>90 Visible -

RF Magnetron

Sputtering
84.89 Visible -

Spray Pyrolysis >90 Visible -

RF Magnetron

Sputtering
93.7 Visible -

Pulsed Laser

Deposition
91 Visible -

Sol-Gel Spin

Coating
84.19 Visible 3.67

Sol-Gel Spin

Coating
>90 >400 3.3

RF Magnetron

Sputtering
94 - -

Deposition Techniques for AZO Thin Films
Several methods can be employed to deposit high-quality AZO thin films, each with its own set

of advantages and disadvantages. Magnetron sputtering is a widely used technique due to its
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ability to produce uniform films over large areas with good adhesion. The sol-gel method offers

a low-cost, solution-based approach, while atomic layer deposition (ALD) provides precise

thickness control at the atomic level.

Experimental Protocols
Protocol 1: Deposition of AZO Thin Films by DC
Magnetron Sputtering
This protocol describes the deposition of AZO thin films on glass substrates using a DC

magnetron sputtering system.

Materials and Equipment:

Glass substrates (e.g., Corning glass)

AZO ceramic target (e.g., 2 wt% Al₂O₃ doped ZnO)

DC magnetron sputtering system

Cleaning agents: Acetone, isopropanol, deionized (DI) water

Ultrasonic bath

Nitrogen gas gun

Procedure:

Substrate Cleaning:

Sequentially clean the glass substrates in an ultrasonic bath with acetone, isopropanol,

and DI water for 15 minutes each.

Dry the substrates using a nitrogen gas gun.

Sputtering System Preparation:

Mount the cleaned substrates onto the substrate holder in the sputtering chamber.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Load the AZO target into the magnetron gun.

Evacuate the chamber to a base pressure of less than 5 x 10⁻⁶ Torr.

Deposition:

Introduce Argon (Ar) gas into the chamber at a controlled flow rate.

Set the substrate temperature (e.g., Room Temperature to 300°C).

Apply DC power to the AZO target (e.g., 100-300 W).

Pre-sputter the target for 5-10 minutes with the shutter closed to remove any surface

contaminants.

Open the shutter and deposit the AZO thin film for the desired time to achieve the target

thickness.

Typical deposition pressure is maintained in the mTorr range.

Post-Deposition Annealing (Optional):

After deposition, the films can be annealed in a furnace or within the sputtering chamber

under vacuum or a controlled atmosphere (e.g., hydrogen, forming gas) to improve

crystallinity and conductivity.

A typical annealing process might be at 400°C for 1-2 hours.

Protocol 2: Deposition of AZO Thin Films by Sol-Gel
Spin Coating
This protocol outlines the synthesis of AZO thin films using a sol-gel method followed by spin

coating.

Materials and Equipment:

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) - Precursor
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Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) - Dopant precursor

2-methoxyethanol or ethanol - Solvent

Monoethanolamine (MEA) - Stabilizer

Spin coater

Hot plate

Furnace

Glass substrates

Cleaning agents (as in Protocol 1)

Procedure:

Sol Preparation:

Dissolve zinc acetate dihydrate in 2-methoxyethanol to a concentration of 0.5 M.

Add monoethanolamine as a stabilizer in a 1:1 molar ratio with the zinc acetate.

Stir the solution at 60°C for 30 minutes until it becomes clear and homogeneous.

Prepare a separate solution of aluminum nitrate nonahydrate in 2-methoxyethanol.

Add the aluminum nitrate solution to the zinc acetate solution to achieve the desired

doping concentration (e.g., 1-2 at% Al).

Stir the final solution at 60°C for 2 hours and then age it at room temperature for 24 hours.

Substrate Cleaning:

Clean the glass substrates as described in Protocol 1.

Spin Coating:
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Place a cleaned substrate on the spin coater chuck.

Dispense the prepared sol onto the substrate.

Spin coat at a speed of 3000 rpm for 30 seconds.

Drying and Annealing:

Pre-heat the coated substrate on a hot plate at 300°C for 10 minutes to evaporate the

solvent and organic residuals.

Repeat the spin coating and pre-heating steps to achieve the desired film thickness.

After the final layer, anneal the film in a furnace at 500-600°C for 1-2 hours in air or a

controlled atmosphere.

Application in Organic Solar Cells
AZO thin films serve as the transparent front electrode in organic solar cells, allowing sunlight

to reach the active layer while efficiently collecting charge carriers. The performance of OSCs

with AZO electrodes is approaching that of devices using traditional ITO.

Table 3: Performance of Organic Solar Cells with AZO Electrodes

Device Structure Active Layer PCE (%) Reference

Glass/AZO/ZnO/PTB7

:PC71BM/MoO3/Ag
PTB7:PC71BM 7.01

Glass/AZO/Ag/AZO/... P3HT:PCBM -

CIGS Solar Cell with

AZO electrode
CIGS 11.8

PCE: Power Conversion Efficiency

Characterization of AZO Thin Films
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To ensure the suitability of AZO films for OSC applications, a thorough characterization is

essential.

Structural Properties: X-ray Diffraction (XRD) is used to determine the crystal structure and

preferred orientation of the films.

Surface Morphology: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy

(SEM) are employed to analyze the surface roughness and grain size. A smooth surface is

crucial to prevent short circuits in the OSC.

Electrical Properties: A four-point probe and Hall effect measurements are used to determine

the sheet resistance, resistivity, carrier concentration, and mobility.

Optical Properties: UV-Vis Spectroscopy is used to measure the optical transmittance and

calculate the optical band gap of the films.

Visualizations
Workflow for Organic Solar Cell Fabrication with AZO
Electrode
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Caption: Workflow for fabricating an organic solar cell using an AZO transparent electrode.
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Relationship between AZO Properties and OSC
Performance

AZO Film Properties OSC Performance Metrics

Low Resistivity High Fill Factor
(FF)

Reduces series
resistance

High Transparency High Short-Circuit
Current (Jsc)

Increases photon
absorption

Work Function
High Open-Circuit

Voltage (Voc)

Affects built-in
potential

Low Surface Roughness

Reduces leakage
current

Device StabilityImproves interface
quality

High Power Conversion
Efficiency (PCE)

Click to download full resolution via product page

Caption: Impact of AZO thin film properties on organic solar cell performance parameters.

Comparison of AZO Deposition Techniques

Sputtering (RF, DC)

+ High quality films + Good adhesion + Scalable

- High vacuum required - Higher equipment cost

Sol-Gel

+ Low cost + Simple setup + Easy doping

- Lower film quality - Higher processing temp. - Prone to defects

Atomic Layer Deposition (ALD)

+ Precise thickness control + Excellent conformality + Low temperature deposition

- Very slow deposition rate - High precursor cost

Spray Pyrolysis

+ Simple and low cost + Suitable for large areas + Atmospheric pressure

- Poor film uniformity - High temperature required

AZO Thin Film Deposition
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To cite this document: BenchChem. [Application Notes and Protocols: AZO Thin Films for
Organic Solar Cell Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077310#azo-thin-films-for-organic-solar-cell-
applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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